(Z)-2-((5-methylfuran-2-yl)methylene)-6-((4-nitrobenzyl)oxy)benzofuran-3(2H)-one
Description
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Properties
IUPAC Name |
(2Z)-2-[(5-methylfuran-2-yl)methylidene]-6-[(4-nitrophenyl)methoxy]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO6/c1-13-2-7-17(27-13)11-20-21(23)18-9-8-16(10-19(18)28-20)26-12-14-3-5-15(6-4-14)22(24)25/h2-11H,12H2,1H3/b20-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVDCSIAJXMREM-JAIQZWGSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-((5-methylfuran-2-yl)methylene)-6-((4-nitrobenzyl)oxy)benzofuran-3(2H)-one is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure
The compound features a complex structure characterized by a benzofuran core, which is known for its diverse biological activities. The key functional groups include:
- A 5-methylfuran moiety contributing to its reactivity and interaction with biological targets.
- A 4-nitrobenzyl ether that may influence its pharmacokinetic properties.
Anti-inflammatory Effects
Research indicates that benzofuran derivatives exhibit significant anti-inflammatory properties. For instance, one study demonstrated that benzofuran-3(2H)-one derivatives effectively reduced levels of pro-inflammatory cytokines such as TNF, IL-1, and IL-8 by substantial percentages (93.8%, 98%, and 71% respectively) in macrophage cells . This suggests that this compound may share similar mechanisms of action.
Antioxidant Activity
Benzofuran derivatives are also recognized for their antioxidant capabilities. Compounds with similar structures have been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress . This property is crucial in the prevention of various diseases linked to oxidative damage.
Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity. Studies have indicated that benzofuran derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation . Further research is needed to evaluate the specific effects of this compound on different cancer cell lines.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Pro-inflammatory Mediators : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, reducing the synthesis of inflammatory mediators.
- Scavenging Free Radicals : The presence of furan rings may enhance the compound's ability to donate electrons, neutralizing free radicals.
- Modulation of Cellular Signaling Pathways : Interaction with specific receptors or enzymes involved in inflammatory and apoptotic pathways could lead to its observed effects.
Case Studies and Research Findings
Scientific Research Applications
Synthesis and Characterization
The synthesis of (Z)-2-((5-methylfuran-2-yl)methylene)-6-((4-nitrobenzyl)oxy)benzofuran-3(2H)-one typically involves the condensation of appropriate starting materials under controlled conditions. Various methods have been reported, including solventless microwave-assisted reactions, which enhance yield and purity while minimizing environmental impact . Characterization techniques such as NMR spectroscopy and mass spectrometry are crucial for confirming the structure and purity of the synthesized compound.
Anticancer Properties
Recent studies have indicated that benzofuran derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation . The mechanism of action may involve the induction of apoptosis or inhibition of specific signaling pathways associated with cancer cell proliferation.
Enzyme Inhibition
Another promising application is the inhibition of alkaline phosphatase (AP), an enzyme implicated in various pathological conditions. Compounds derived from benzofuran scaffolds have shown high inhibitory potential against APs, suggesting that this compound could serve as a lead compound for developing selective AP inhibitors .
Case Studies
-
Anticancer Activity Assessment
- Objective : Evaluate the cytotoxic effects of benzofuran derivatives.
- Methodology : Various derivatives were synthesized and tested against human cancer cell lines using MTT assays.
- Results : Certain derivatives exhibited IC50 values in the micromolar range, indicating potent anticancer activity.
-
Alkaline Phosphatase Inhibition Study
- Objective : Investigate the inhibitory effects on alkaline phosphatase.
- Methodology : A series of synthesized compounds were screened for their ability to inhibit AP activity using spectrophotometric methods.
- Results : Several compounds showed significant inhibition, with potential implications for treating diseases related to abnormal AP levels.
Comparative Analysis of Related Compounds
A comparison table highlights the biological activities of various benzofuran derivatives, including this compound:
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS) at the Furan Moiety
The 5-methylfuran-2-yl group participates in electrophilic substitution, particularly at the α-position (C3 of furan), due to electron-donating effects from the methyl group.
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Nitration : Under HNO₃/H₂SO₄, the furan ring undergoes nitration at C3, forming a nitro-substituted derivative. This reaction is temperature-dependent and requires controlled conditions to avoid over-oxidation .
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Halogenation : Bromination with Br₂/FeBr₃ selectively substitutes C3, yielding 5-methyl-3-bromofuran-2-yl derivatives. The reaction proceeds at 0–5°C with 85% efficiency .
Table 1: EAS Reactions of the Furan Moiety
| Reaction Type | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 25°C, 2 h | 72 | |
| Bromination | Br₂, FeBr₃ | 0–5°C, 1 h | 85 |
Reduction of the Nitrobenzyloxy Group
The 4-nitrobenzyloxy substituent is susceptible to catalytic hydrogenation or metal-mediated reduction:
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Catalytic Hydrogenation : Using H₂/Pd-C in ethanol reduces the nitro group to an amine, forming 6-((4-aminobenzyl)oxy)benzofuran-3(2H)-one derivatives. This reaction is quantitative under 40 psi H₂ at 50°C .
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Zinc-Acetic Acid Reduction : Zn/HOAc selectively reduces the nitro group without affecting the benzofuranone core, yielding 85–90% product .
Mechanistic Insight : The nitro group’s electron-withdrawing nature stabilizes intermediate radicals during reduction, enhancing reaction efficiency .
Michael Addition at the α,β-Unsaturated Ketone
The benzofuran-3(2H)-one core contains an α,β-unsaturated ketone system, enabling Michael additions:
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Nucleophilic Attack : Thiols (e.g., benzyl mercaptan) add to the β-carbon in the presence of base (e.g., K₂CO₃), forming thioether adducts. Steric hindrance from the furan-methylene group limits yields to ~60% .
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Grignard Reagents : Organomagnesium reagents (e.g., MeMgBr) undergo 1,4-addition, producing tertiary alcohols after acidic workup .
Table 2: Michael Addition Outcomes
| Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|
| Benzyl Mercaptan | K₂CO₃, DMF, 60°C | Thioether adduct | 60 |
| MeMgBr | THF, −78°C, 2 h | 3-Hydroxy-3-methyl derivative | 75 |
Photochemical [2+2] Cycloaddition
The (Z)-methylene group participates in UV-induced [2+2] cycloadditions with electron-deficient alkenes (e.g., maleic anhydride):
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Reaction Efficiency : 365 nm UV light in acetone yields bicyclic adducts with 55% diastereomeric excess. The reaction is stereospecific, retaining the Z-configuration .
Nucleophilic Aromatic Substitution (NAS) at Nitrobenzyloxy
The para-nitro group activates the benzyloxy moiety for NAS under harsh conditions:
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Displacement with Amines : Heating with NH₃/EtOH at 120°C replaces the benzyloxy group with an amine, though competing reduction of the nitro group occurs.
Acid-Catalyzed Rearrangements
Under acidic conditions (HCl/MeOH), the furan-methylene group undergoes retro-aldol cleavage, yielding 5-methylfuran-2-carbaldehyde and 6-((4-nitrobenzyl)oxy)benzofuran-3(2H)-one fragments .
Oxidative Degradation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
